molecular formula C2H2 B086588 Acetylene-d2 CAS No. 1070-74-2

Acetylene-d2

Cat. No. B086588
CAS RN: 1070-74-2
M. Wt: 28.05 g/mol
InChI Key: HSFWRNGVRCDJHI-QDNHWIQGSA-N
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Description

Acetylene-d2, also known as deuterated acetylene, is a variant of acetylene where the hydrogen atoms are replaced by deuterium . It’s a simple alkyne hydrocarbon, and due to its structural simplicity and high reactivity, it represents a versatile building block for organic synthesis .


Synthesis Analysis

Acetylene can be produced from various sources including coal and natural gas . In the 1960s-80s, extensive research was carried out on plasma-chemical pyrolysis, and related industrial facilities annually produced up to 300 kt of acetylene . Acetylene can serve as a precursor molecule for the synthesis of a wide variety of chemicals, thus largely replacing ethylene .


Molecular Structure Analysis

In an sp-hybridized carbon, the 2s orbital combines with the 2px orbital to form two sp hybrid orbitals that are oriented at an angle of 180° with respect to each other . The 2py and 2pz orbitals remain non-hybridized, and are oriented perpendicularly along the y and z axes, respectively .


Chemical Reactions Analysis

Acetylene is known to be the simplest alkyne, and alkynes are most prone to coupling and addition reactions . Acetylene can donate one or both protons to form corresponding carbanions; enter into a Diels–Alder reaction as a dienophile; add one or two molecules across multiple bonds; form dimers, oligomers, and polymers; and enter into cyclotrimerization reactions .

Scientific Research Applications

  • Acetylene, as a primary building block in synthetic organic and industrial chemistry, has been foundational in numerous processes. However, its application is limited in everyday research due to its gaseous form and explosion risks. Calcium carbide has emerged as a safer, stable, and efficient acetylene precursor for in situ chemical transformations, significantly influencing acetylene chemistry (Rodygin, Werner, Kucherov, & Ananikov, 2016).

  • Acetylene-d2's solid-solid phase transition at around 149 K was investigated using thermal neutron powder diffraction, though the rapid recrystallization near the transition point hindered a successful study of the transition kinetics (Koski & Sándor, 1975).

  • Tunable Diode Laser Absorption Spectrum (TDLAS) technology is used for detecting acetylene dissolved in transformer oil. This methodology, essential in power transformer monitoring and diagnostics, represents a significant advancement over traditional gas detection methods (Ma et al., 2016).

  • Metal–organic frameworks (MOFs) are investigated for acetylene storage and separation. Due to acetylene's explosive nature at high pressures, MOFs with open metal sites and/or small pores show significant potential for acetylene adsorption under low pressure, offering solutions for storage and purification (Chavan, Shearer, Bloch, & Bordiga, 2012).

  • The crystal structure of acetylene-d2's low-temperature phase has been determined using neutron powder diffraction, revealing insights into molecular arrangements and bond lengths at different temperatures (Koski & Sándor, 1975).

  • Acetylene's large-amplitude bending dynamics in its ground electronic state have been investigated, contributing to the understanding of acetylene’s behavior at high internal energy levels (Jacobson, O'Brien, Silbey, & Field, 1998).

  • The effect of acetylene poisoning on proton exchange membrane fuel cells has been studied, crucial for understanding its impact in environments where acetylene might be present as a pollutant (Reshetenko & St-Pierre, 2015).

  • Methods for calculating high-energy vibrational states of acetylene, treating it as a planar molecule, have been developed. These calculations are essential for understanding acetylene's behavior under various conditions (Bentley, Wyatt, Menou, & Leforestier, 1992).

  • A high-performance acetylene sensor has been developed using bimetallic Pd–Ag nanoparticles as a catalyst, demonstrating significant potential in fault diagnosis of power transformers (Tian et al., 2022).

  • The effectiveness of acetylene inhibition in measuring denitrification in soils has been assessed, highlighting its role in environmental studies (Aulakh & Doran, 1990).

Safety And Hazards

Acetylene is a simple asphyxiant, meaning that it can displace air and create an atmosphere deficient in oxygen . Fire is the most obvious and significant hazard in acetylene use. The range of acetylene fuel/air mixtures that will ignite is so broad that any amount in the air is flammable .

Future Directions

Recent progress in the leading synthetic applications of acetylene is discussed from the prospect of rapid development and novel opportunities . Given the rapidity of contemporary progress, many other possibilities of acetylene utilization may arise in the nearest future .

properties

IUPAC Name

1,2-dideuterioethyne
Source PubChem
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InChI

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28265-43-2
Record name Ethyne-1,2-d2, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28265-43-2
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DSSTOX Substance ID

DTXSID00147868
Record name Acetylene-d2
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Molecular Weight

28.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas; [Sigma-Aldrich MSDS]
Record name Acetylene-d2
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Product Name

Acetylene-d2

CAS RN

1070-74-2
Record name Ethyne-1,2-d2
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Record name Acetylene-d2
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Record name Acetylene-d2
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Record name 1070-74-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
H Fast, HL Welsh - Journal of Molecular Spectroscopy, 1972 - Elsevier
The Raman-active fundamental bands of C 2 H 2 , C 2 HD, and C 2 D 2 , excited by Hg 4047 and Hg 4358 in a multiple-reflection Raman tube, were photographed with a spectral …
Number of citations: 104 www.sciencedirect.com
PG Wilkinson - Journal of Molecular Spectroscopy, 1958 - Elsevier
… In the present work the absorption spectra of acetylene and acetylene-d2 have been photographed in the 1280 to 1520A region at high dispersion, allowing vibrational structure to be …
Number of citations: 59 www.sciencedirect.com
HK Koski - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
(IUCr) The structure of solid acetylene-d2, C2D2, at 4.2 K. A further refinement … B31, 933 The structure of solid acetylene-d2, C2D2, at 4"2 K. A further refinement. By HARRI K. …
Number of citations: 31 scripts.iucr.org
SF Fischer, A Irgens-Defregger - The Journal of Physical …, 1983 - ACS Publications
Collision-induced transitions between various vibrational states in theenergy regime below 3500 cm'1 are estimated for C2H2 and for C2D2. The anharmonic mixing of the vibrational …
Number of citations: 14 pubs.acs.org
HK Koski, E Sandor - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
… Acetylene-d2 (CzDz) has two solid phases. The crystal … Spectroscopic studies of crystalline acetylene and acetylene-d2 … restricted the diffraction studies to acetylene-d2. The results, how…
Number of citations: 78 scripts.iucr.org
VH Dibeler, RM Reese - Journal of Research of the National …, 1964 - ncbi.nlm.nih.gov
A windowless vacuum ultraviolet monochromator and mass spectrometer are combined for the study of photoionization processes in the energy range 2000 to 600 A (6 to 21 eV). …
Number of citations: 102 www.ncbi.nlm.nih.gov
AF Bopp, RD Kern - The Journal of Physical Chemistry, 1975 - ACS Publications
A mixture containing 3% each of thereactants C2D2 and HC1 in an Ne-Ar diluent was studied over the temperature range 1650-2600 K utilizing a shock tube coupled to a time-of-flight …
Number of citations: 8 pubs.acs.org
J Li, Z Yao, J Zhao, S Deng, S Wang, J Wang - Molecular Catalysis, 2023 - Elsevier
… In this work, we mainly focus on the deuteration of acetylene-d2(CDCD) on Ag nanoparticles, aiming to clarify the reaction mechanisms difference between hydrogenation and …
Number of citations: 1 www.sciencedirect.com
A Liu, WA Mulac, CD Jonah - The Journal of Physical Chemistry, 1988 - ACS Publications
… Acetylene-d2 was obtained from ICN Biomedicals, and the mixture with UHP argon was made by Matheson. Mass spectroscopic analysis indicated that in the 16.8%C2D2 sample there …
Number of citations: 28 pubs.acs.org
R Becerra, R Walsh - International journal of chemical kinetics, 1994 - Wiley Online Library
Time-resolved studies of silylene, SiH 2, generated by laser-flash photolysis of phenylsilane, have been employed to obtain rate constants for its bimolecular reactions with C 2 H 2 and …
Number of citations: 58 onlinelibrary.wiley.com

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